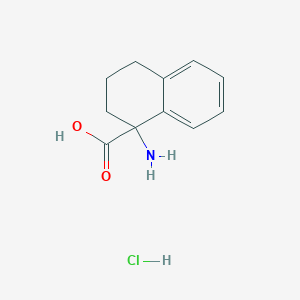

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is systematically identified through multiple nomenclature systems and registry numbers that establish its precise chemical identity. The compound is registered under Chemical Abstracts Service number 79025-21-1 for the hydrochloride salt form, while the parent free acid carries the registration number 30265-11-3. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid hydrochloride, reflecting its structural composition and salt formation. Alternative systematic names include this compound and 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride, demonstrating the various acceptable approaches to describing this complex molecular structure.

The compound exhibits numerous synonymous designations that reflect its structural characteristics and applications. These include 1-amino-1-tetralincarboxylic acid, 1-Amino-2:3-benzcyclohexane-1-carboxylic acid, and 1,2,3,4-Tetrahydro-1-amino-1-naphthoic acid. The diversity of naming conventions reflects the compound's significance across multiple chemical disciplines and its recognition within various chemical database systems. The term "tetralin" derivative frequently appears in chemical literature, referencing the tetrahydronaphthalene backbone structure that forms the core of this amino acid analog. This nomenclature variety demonstrates the compound's established presence in chemical literature and its recognition across international chemical registry systems.

Structural Classification

The structural architecture of this compound places it within several important chemical classification categories. Primarily, this compound functions as a non-proteinogenic amino acid, meaning it does not occur among the standard twenty amino acids encoded by the universal genetic code. Non-proteinogenic amino acids represent a vast class of over 140 naturally occurring compounds that participate in protein structures through post-translational modifications or specialized biosynthetic pathways. This particular compound features a quaternary carbon center at the alpha position, where both the amino group and carboxylic acid functionality are attached to the same carbon atom along with the tetrahydronaphthalene ring system.

The tetrahydronaphthalene backbone classifies this molecule as a bicyclic aromatic derivative. Tetrahydronaphthalene, commonly known as tetralin, represents a partially hydrogenated derivative of naphthalene with the chemical formula C10H12. The incorporation of this aromatic system into an amino acid framework creates a conformationally constrained structure that differs significantly from flexible aliphatic amino acids. The aromatic character contributes to the compound's physical properties, including its absorption characteristics and hydrophobic interactions. The bicyclic nature of the tetrahydronaphthalene system introduces significant conformational rigidity compared to linear amino acid structures, potentially influencing protein folding patterns and molecular recognition events when incorporated into peptide sequences.

Non-proteinogenic Amino Acid Classification

Within the broader category of non-proteinogenic amino acids, this compound occupies a specialized niche as a conformationally constrained aromatic amino acid derivative. Non-proteinogenic amino acids serve diverse biological functions, including roles as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and pharmacological compounds. Many of these compounds demonstrate importance in cellular bioenergetics and can play crucial roles in specialized metabolic pathways beyond standard protein synthesis. The structural complexity of this particular compound, featuring both aromatic character and conformational constraint, positions it among the more sophisticated members of this chemical class.

The compound's classification extends to its role as a building block for nonribosomal peptide synthesis, a biosynthetic pathway independent of messenger ribonucleic acid templates. Nonribosomal peptide synthetases can incorporate various non-canonical amino acid building blocks into complex molecular scaffolds, often resulting in bioactive natural products with therapeutic potential. The tetrahydronaphthalene-containing amino acid represents the type of structurally diverse building block that contributes to the chemical diversity observed in nonribosomal peptide natural products. Its aromatic character and conformational rigidity make it particularly valuable for creating peptide analogs with enhanced stability and altered biological activity profiles compared to peptides composed entirely of proteinogenic amino acids.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular architecture and functional group composition. The hydrochloride salt form exhibits a molecular weight of 227.69 grams per mole, representing an increase from the 191.23 grams per mole observed for the free acid form due to the incorporated hydrogen chloride molecule. The compound demonstrates a calculated density of 1.2 plus or minus 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing arrangement. The boiling point is calculated at 366.1 plus or minus 42.0 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant thermal stability.

The compound exhibits a flash point of 175.2 plus or minus 27.9 degrees Celsius, indicating moderate flammability characteristics. Vapor pressure measurements of 0.0 plus or minus 0.9 millimeters of mercury at 25 degrees Celsius suggest low volatility at ambient conditions. The index of refraction value of 1.596 reflects the compound's optical density and aromatic character. The logarithm of the partition coefficient value of 1.36 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics that could influence membrane permeability and solubility properties. The polar surface area of 63.32 square angstroms provides insight into the compound's hydrogen bonding potential and molecular interactions.

The hydrochloride salt formation significantly influences the compound's solubility and handling characteristics compared to the free acid form. Salt formation typically enhances water solubility while maintaining the essential structural and chemical properties of the parent amino acid. The presence of the chloride counterion creates additional opportunities for ionic interactions and can influence crystallization patterns and storage stability. These physical property modifications make the hydrochloride salt form particularly suitable for research applications requiring enhanced solubility or specific handling characteristics while preserving the fundamental chemical behavior of the tetrahydronaphthalene amino acid scaffold.

Properties

IUPAC Name |

1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMFQTWGBQONDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride

Optical Resolution and Hofmann Rearrangement Route

A practical and efficient synthetic route to this compound involves the optical resolution of a racemic precursor followed by a Hofmann rearrangement step. This method was detailed in research by Kamijo and Yamamoto (2001), focusing on a closely related compound, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride, which shares structural similarities and synthetic strategies with the target compound.

Key Steps:

- Optical Resolution : The racemic 2-(3-methoxybenzyl)succinic acid is resolved using an optically active amine salt to obtain the optically pure acid (R)-1.

- Conversion to Optically Active Acid : The optically active acid (R)-1 is then converted to (S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid.

- Hofmann Rearrangement : The amide derived from the acid undergoes Hofmann rearrangement under controlled conditions to yield the optically active amino compound.

- Formation of Hydrochloride Salt : Treatment with concentrated hydrochloric acid produces the hydrochloride salt with high yield and enantiomeric excess (96% yield, 98.1% ee).

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Optical resolution of racemic acid | Salt formation with optically active amine | 88 | Not specified |

| Hofmann rearrangement | Amide treated under rearrangement conditions | 96 | 98.1 |

| Hydrochloride salt formation | Concentrated HCl treatment | High | High |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Optical Resolution + Hofmann Rearrangement | High enantiomeric purity, practical scale synthesis | High yield, stereoselective | Requires resolution step |

| Esterification + Amide Formation + HCl Salt Formation | Straightforward, uses common reagents | Good purity, scalable | May require multiple purification steps |

| Cyclization + Alkylation + Salt Formation | Versatile for derivative synthesis | Allows diverse substitution patterns | More complex multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- IUPAC Name : 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride

- Physical Form : Solid

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. It acts as a precursor for the synthesis of various bioactive compounds that may exhibit neuroprotective properties. Research indicates its involvement in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Antidepressant Activity

Studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models. For instance, the compound's ability to enhance serotonergic activity suggests potential applications in treating depression and anxiety disorders.

Analgesic Properties

Research has demonstrated that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure allows for the formation of cross-linked networks that improve material strength and durability.

Coatings and Adhesives

The compound's chemical reactivity makes it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and provide additional functionalities such as resistance to environmental degradation.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Neuropharmacology | Precursor for bioactive compounds | Modulates neurotransmitter systems |

| Antidepressant Activity | Potential treatment for depression | Enhances serotonergic activity |

| Analgesic Properties | Pain management therapies | Modulates pain pathways |

| Polymer Chemistry | Building block for novel polymers | Improves mechanical properties |

| Coatings and Adhesives | Enhances adhesion properties | Increases resistance to environmental degradation |

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives from this compound. The derivatives demonstrated significant activity at serotonin receptors, indicating their potential use as antidepressants.

Case Study 2: Polymer Development

In a collaborative research project between universities and industry partners, researchers developed a new class of biodegradable polymers using this compound as a key monomer. The resulting materials exhibited enhanced tensile strength and biodegradability compared to traditional plastics.

Mechanism of Action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the naphthalene ring provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction mechanism allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs differ in substitution patterns, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

- Substituent Effects : Methoxy groups (e.g., 6-methoxy derivative) may enhance solubility or modulate electronic interactions in drug-receptor binding .

- Scaffold Differences: Non-aromatic analogs like 1-aminocyclopentanecarboxylic acid exhibit significant biological activity in cancer models, unlike the inactive tetralin-based compound, highlighting the role of aromaticity in pharmacological profiles .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base or ester analogs (e.g., ethyl ester derivative) .

- Stability : Regulatory-grade analogs undergo stringent testing (e.g., pH 5.8–6.5, sterility) to meet pharmacopeial standards, ensuring compatibility in biological systems .

Biological Activity

1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The chemical formula for this compound is CHClNO, with a molecular weight of approximately 227.69 g/mol. It is typically presented as a hydrochloride salt to enhance its solubility and stability in biological systems .

This compound exhibits several biological activities:

- Neurotransmitter Modulation : This compound acts as a modulator of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain. Research has shown that it can influence the activity of EAAT1 and EAAT2, potentially impacting synaptic transmission and neuroprotection .

- Anticancer Activity : The compound has been studied for its potential role in cancer therapy. It may inhibit tumor cell proliferation by affecting amino acid transport mechanisms that are often upregulated in cancer cells. This inhibition can lead to reduced availability of essential nutrients for tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Models of Excitotoxicity : A study demonstrated that treatment with this compound significantly reduced neuronal death in models of excitotoxicity induced by excessive glutamate levels. This suggests its potential use in neurodegenerative diseases where glutamate toxicity is a concern .

- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by targeting amino acid transport pathways critical for tumor metabolism. The results indicate that it may serve as a lead compound for developing novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride, and how can purity be optimized?

- Synthesis : A common approach involves carboxylation of 1-naphthol derivatives followed by amination. For example, carboxylation of 1-naphthol using carbon dioxide under alkaline conditions yields intermediates like 1-hydroxy-2-naphthoic acid, which can be further functionalized via reductive amination or catalytic hydrogenation .

- Purity Optimization : Use high-resolution chromatography (HPLC or GC-MS) to isolate intermediates and final products. Evidence from similar naphthalene derivatives suggests that recrystallization in ethanol/water mixtures improves crystallinity and purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Key Methods :

- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., distinguishing between tetrahydro-naphthalene ring protons and amine groups) .

- Mass Spectrometry : Validate molecular weight (e.g., parent ion at m/z 183.68 for the free base; adducts at m/z 254.76 for the hydrochloride salt) .

- Elemental Analysis : Ensure stoichiometric chlorine content (~13.9% for hydrochloride salts) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the amine group or decarboxylation. Stability studies on related naphthalene carboxamides indicate ≤5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield in large-scale synthesis?

- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) improve hydrogenation efficiency for tetrahydro-naphthalene ring formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility during amination steps, while non-polar solvents (e.g., chlorobenzene) reduce side reactions in carboxylation .

Q. What methodologies are recommended for resolving chiral centers in this compound, and how does stereochemistry impact biological activity?

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or enzymatic resolution using lipases .

- Biological Relevance : Stereochemistry at the 1-amino position may affect receptor binding affinity, as seen in decongestant analogs (e.g., N-(2-aminoethyl)-tetrahydronaphthalene derivatives) .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic pathways?

- Experimental Design :

- ADME Profiling : Radiolabel the compound (e.g., ¹⁴C at the carboxylic acid group) for tracking in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in plasma and urine .

Q. How should contradictory data on toxicity or bioactivity be addressed in literature reviews?

- Resolution Strategies :

- Cross-validate findings using standardized assays (e.g., OECD guidelines for cytotoxicity) .

- Conduct dose-response studies to clarify threshold effects, as toxicity in naphthalene derivatives is often dose-dependent .

Q. What computational tools are suitable for modeling receptor-ligand interactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.